3-Iodo-5-nitro-1H-indole
Overview
Description
3-Iodo-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
3-Iodo-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact pathways and downstream effects of this compound require further investigation.
Result of Action
Indole derivatives are known to have various biologically vital properties . More research is needed to describe the specific effects of this compound’s action.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of indole derivatives
Biochemical Analysis
Biochemical Properties
3-Iodo-5-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound may interact with metabotropic glutamate receptors, modulating neurotransmission and synaptic plasticity . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . In cancer cells, this compound may induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound may inhibit the activity of protein kinases by binding to their active sites, preventing phosphorylation of target proteins . This inhibition can disrupt cell signaling pathways and affect various cellular functions. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their activity . Long-term exposure to this compound may result in cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis . Additionally, the stability of this compound in different experimental conditions can influence its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological activity . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within different tissues can also impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound may be directed to the mitochondria, influencing mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-nitro-1H-indole typically involves the iodination and nitration of indole. One common method is the electrophilic substitution reaction, where indole is treated with iodine and a nitrating agent under controlled conditions. The reaction can be carried out in the presence of a catalyst such as sulfuric acid or acetic acid to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products:
Reduction of Nitro Group: 3-Iodo-5-amino-1H-indole.
Substitution of Iodine: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-5-nitro-1H-indole has several applications in scientific research:
Comparison with Similar Compounds
3-Bromo-5-nitro-1H-indole: Similar structure but with a bromine atom instead of iodine.
3-Chloro-5-nitro-1H-indole: Contains a chlorine atom instead of iodine.
5-Nitroindole: Lacks the halogen substitution at the 3-position.
Uniqueness: The iodine atom provides unique reactivity patterns compared to other halogens, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-iodo-5-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJOAOLHLHTRDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630962 | |
Record name | 3-Iodo-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908295-26-1 | |
Record name | 3-Iodo-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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